

# molecular weight and formula of "N1,N2-Bis(2-(diethylamino)ethyl)oxalamide"

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## Compound of Interest

Compound Name:	<i>N1,N2-Bis(2-(diethylamino)ethyl)oxalamide</i>
Cat. No.:	B057869

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## In-Depth Technical Guide: N1,N2-Bis(2-(diethylamino)ethyl)oxalamide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** is a chemical compound with the molecular formula C<sub>14</sub>H<sub>30</sub>N<sub>4</sub>O<sub>2</sub> and a molecular weight of 286.41 g/mol. [\[1\]](#)[\[2\]](#) Identified by the CAS Number 5432-13-3, this molecule is characterized by a central oxalamide core flanked by two diethylaminoethyl groups. While comprehensive biological studies on this specific molecule are not extensively detailed in publicly accessible literature, its structural motifs suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. The diethylamino groups are known to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. This guide provides a summary of its known properties and outlines standard experimental protocols relevant to the investigation of its potential biological activities.

## Core Compound Properties

A summary of the key chemical and physical properties of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C14H30N4O2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	286.41 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	5432-13-3	<a href="#">[1]</a>
Synonyms	N,N'-bis[2-(diethylamino)ethyl]oxamide	<a href="#">[1]</a>
Canonical SMILES	CCN(CC)CCNC(=O)C(=O)NC CN(CC)CC	
Predicted LogP	1.3	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	

## Potential Biological Activities and Mechanism of Action

The chemical structure of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** suggests several potential biological activities. The presence of two tertiary amine groups in the diethylaminoethyl side chains makes the molecule basic and capable of forming salts. These groups can also engage in hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.

The oxalamide core provides a rigid linker that appropriately spaces the two diethylaminoethyl moieties, which can be crucial for bidentate binding to a target or for spanning a binding site. Analogous structures containing oxalamide and amine functionalities have been investigated for a range of bioactivities, including but not limited to, antimicrobial and anticancer effects. The proposed general mechanism of action involves the diethylamino groups interacting with molecular targets, while the oxalamide backbone offers structural stability for these interactions.

# Standard Experimental Protocols for Biological Evaluation

While specific experimental data for **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** is not readily available in the cited literature, the following are detailed, standard methodologies that researchers can employ to investigate its potential anticancer and antimicrobial properties.

## In Vitro Cytotoxicity Assessment (Anticancer Activity)

A fundamental step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

**Objective:** To determine the concentration of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** that inhibits the growth of a cancer cell line by 50% (IC<sub>50</sub>).

**Materials:**

- HeLa (human cervical cancer) cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide**
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

**Protocol:**

- Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of approximately  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Incubation: The plates are incubated for 24 hours to allow for cell attachment.
- Compound Treatment: A stock solution of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100  $\mu\text{L}$  of the medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.
- Incubation: The treated plates are incubated for a further 48-72 hours.
- MTT Assay: After the incubation period, 20  $\mu\text{L}$  of MTT solution is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium containing MTT is carefully removed, and 150  $\mu\text{L}$  of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC<sub>50</sub> value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

## Antimicrobial Susceptibility Testing

The antimicrobial potential of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

**Objective:** To determine the lowest concentration of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** that inhibits the visible growth of a specific microorganism.

**Materials:**

- Bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide**
- 96-well microplates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator (37°C)

**Protocol:**

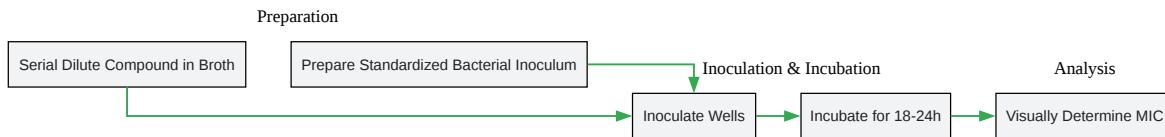
- Compound Preparation: A stock solution of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** is prepared and serially diluted in MHB in a 96-well plate.
- Inoculum Preparation: The bacterial strain is grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB alone) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

## Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the experimental protocols described above.

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Caption: Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

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Caption: Workflow for Antimicrobial Susceptibility Testing by Broth Microdilution.

## Conclusion and Future Directions

**N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** presents a scaffold with potential for biological activity based on its chemical structure. The lack of extensive published data highlights an opportunity for further research. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its anticancer and antimicrobial properties. Future studies should focus on screening this compound against a diverse panel of cancer cell lines and microbial strains to elucidate its spectrum of activity. Should promising activity be identified, subsequent research could delve into its specific mechanism of action, including the identification of molecular targets and the elucidation of any involved signaling pathways. Such studies would be crucial in determining the potential of **N1,N2-Bis(2-(diethylamino)ethyl)oxalamide** as a lead compound in drug discovery and development.

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## References

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- 2. femaflavor.org [femaflavor.org]
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